3-Hydroxy-3-(trifluoromethyl)-5-bromo-6-methoxy-1H-indole-2(3H)-one
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Overview
Description
5-Bromo-3-hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a hydroxy group, a methoxy group, and a trifluoromethyl group attached to the indolin-2-one core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one typically involves multiple steps, starting from commercially available precursorsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom can result in various substituted indolin-2-one derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Shares similar functional groups but differs in the core structure.
5-Fluoro-3,3-di(1H-indol-3-yl)indolin-2-one: Another indole derivative with different substituents.
6-Bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one: Contains similar substituents but belongs to a different chemical family.
Uniqueness
5-Bromo-3-hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one is unique due to its specific combination of functional groups and the indolin-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7BrF3NO3 |
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Molecular Weight |
326.07 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-6-methoxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H7BrF3NO3/c1-18-7-3-6-4(2-5(7)11)9(17,8(16)15-6)10(12,13)14/h2-3,17H,1H3,(H,15,16) |
InChI Key |
RUTZEEFWNVKJBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C2(C(F)(F)F)O)Br |
Origin of Product |
United States |
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